(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide
CAS No.:
Cat. No.: VC13464672
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1 |
| Standard InChI Key | LWWLRYYGOOHGPF-OOHWJJMZSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Introduction
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acid derivatives, featuring a chiral center, an amino group, a propionamide moiety, and a cyclohexyl ring substituted with a benzyl and ethyl amino group.
Structural Features and Biological Activity
The compound's structure is crucial for its biological activity. It contains a chiral center at the amino acid position, contributing to its chirality, which is essential for interacting with biological targets effectively. The presence of an amino group and a propionamide functional group classifies it as an amino acid derivative.
Structural Representation
| Feature | Description |
|---|---|
| Chiral Center | Located at the amino acid position, contributing to chirality. |
| Amino Group | Essential for biological interactions. |
| Propionamide Moiety | Contributes to its classification as an amino acid derivative. |
| Cyclohexyl Ring | Substituted with benzyl and ethyl amino groups, enhancing biological activity. |
Synthesis and Purification
The synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide involves multiple steps, often optimized for yield and purity. Techniques such as chromatography are commonly used for purification to ensure high-quality material for research and development.
Synthesis Steps
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Initial Preparation: Involves the formation of key intermediates.
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Coupling Reactions: Used to assemble the final structure.
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Purification: Typically involves chromatographic methods.
Applications in Research and Development
This compound is primarily used in pharmaceutical research due to its potential therapeutic applications. Its unique structure allows it to interact effectively with biological targets, making it a candidate for drug design.
Potential Therapeutic Applications
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Neurotransmitter Systems: May influence signaling pathways.
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Enzyme Inhibition: Could modulate enzyme activity.
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Receptor Binding: Potential for binding to specific receptors.
Comparison with Similar Compounds
Compounds like (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide and (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide share structural similarities but differ in their substituents, affecting their biological activities.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide | Benzyl and ethyl amino groups | Potential therapeutic applications |
| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | Cyclopropyl and methyl amino groups | Used in amino acid metabolism studies |
| (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide | Benzyl and isopropyl amino groups | Investigated for pharmacological contexts |
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